(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride
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Overview
Description
(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine hydrochloride, also known as propylhexedrine, is a psychoactive drug that belongs to the class of stimulants. It is a synthetic compound that acts as a potent agonist of trace amine-associated receptor 1 (TAAR1). Propylhexedrine has been used for various purposes, including as a nasal decongestant and as a recreational drug. In
Mechanism of Action
Mode of Action
It’s known that n-nitrosamines, a group of compounds to which en300-6504442 belongs, can form as impurities in the process of chemical drug production . Following the drug administration, oxidation of the N-nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
It’s known that n-nitrosamines, including en300-6504442, can interfere with dna replication and repair, leading to mutations and potentially cancer .
Pharmacokinetics
Pharmacokinetics is a quantitative study modality of the dynamic changes in ADME of drugs and elucidates the relationship between drug concentration and time
Result of Action
It’s known that n-nitrosamines can cause dna damage, which can lead to mutations and potentially cancer .
Advantages and Limitations for Lab Experiments
Propylhexedrine is a useful tool for studying the role of TAAR1 in various physiological and pathological processes. However, its psychoactive effects can complicate the interpretation of experimental results. In addition, the potential for abuse and dependence limits its use in research settings.
Future Directions
There are several areas of research that could benefit from further investigation of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine. These include:
1. Development of TAAR1 agonists with improved selectivity and pharmacokinetic properties for potential therapeutic applications.
2. Investigation of the role of TAAR1 in the regulation of immune function and inflammation.
3. Study of the effects of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine on synaptic plasticity and neurogenesis in the brain.
4. Exploration of the potential use of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine as a cognitive enhancer in healthy individuals.
5. Investigation of the potential use of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine as an adjunct therapy for substance use disorders.
In conclusion, (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine is a synthetic compound that acts as a potent agonist of TAAR1. It has been studied extensively for its potential therapeutic applications and as a research tool to study the role of TAAR1 in various physiological and pathological processes. However, its psychoactive effects and potential for abuse and dependence limit its use in research settings. Further investigation of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine and its analogs could lead to the development of novel therapeutics for various disorders.
Synthesis Methods
Propylhexedrine can be synthesized in several ways. One of the most commonly used methods involves the reaction of 1-bromo-2-propanol with 2-bromo-1-phenylethene in the presence of a base, followed by reduction of the resulting ketone with sodium borohydride. The product is then treated with hydrochloric acid to obtain the hydrochloride salt of (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine.
Scientific Research Applications
Propylhexedrine has been studied extensively for its potential therapeutic applications. It has been found to have antidepressant, anxiolytic, and cognitive-enhancing effects in animal models. It has also been investigated as a potential treatment for attention deficit hyperactivity disorder (ADHD) and as an adjunct therapy for opioid addiction. In addition, (1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochlorideine has been used as a research tool to study the role of TAAR1 in various physiological and pathological processes.
properties
IUPAC Name |
(1S)-1-(2-propan-2-yloxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)13-11-7-5-4-6-10(11)9(3)12;/h4-9H,12H2,1-3H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXINJPCMHFDMO-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-Propan-2-yloxyphenyl)ethanamine;hydrochloride |
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